molecular formula C8H16O B2608068 1-(3-Methylbutyl)cyclopropan-1-ol CAS No. 1249202-26-3

1-(3-Methylbutyl)cyclopropan-1-ol

Cat. No.: B2608068
CAS No.: 1249202-26-3
M. Wt: 128.215
InChI Key: ZEPSUAFMMKHQJW-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)cyclopropan-1-ol is a cyclopropanol derivative characterized by a 3-methylbutyl (isopentyl) substituent attached to the cyclopropane ring. Cyclopropanols are notable for their strained three-membered ring, which imparts unique reactivity and physicochemical properties.

Properties

IUPAC Name

1-(3-methylbutyl)cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)3-4-8(9)5-6-8/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPSUAFMMKHQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Methylbutyl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutylmagnesium bromide with cyclopropanone. This Grignard reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether. The reaction mixture is then quenched with water and the product is extracted and purified .

Industrial production methods may involve the use of more scalable processes, such as catalytic hydrogenation of 1-(3-Methylbutyl)cyclopropanone or other related intermediates. These methods are designed to optimize yield and purity while minimizing costs and environmental impact .

Mechanism of Action

The mechanism by which 1-(3-Methylbutyl)cyclopropan-1-ol exerts its effects is primarily related to its ability to interact with biological molecules. The cyclopropane ring can engage in various interactions with enzymes and receptors, potentially altering their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Alkyl vs. Aryl Groups

Cyclopropanol derivatives vary significantly based on substituents. Key comparisons include:

1-(propan-2-yl)cyclopropan-1-ol
  • Structure: Isopropyl-substituted cyclopropanol.
  • Molecular Weight : 100.16 g/mol .
1-(3,4-Dichlorophenyl)cyclopropan-1-ol
  • Structure: Aryl-substituted cyclopropanol with electron-withdrawing Cl groups.
  • Molecular Weight : 203.1 g/mol .
  • Properties: Aromatic substituents enhance stability via resonance but reduce solubility in nonpolar solvents. The dichlorophenyl group may confer electrophilic character.
1-(2-chloro-3-fluorophenyl)cyclopropan-1-ol
  • Structure: Mixed halogen-substituted aryl cyclopropanol.
  • Molecular Weight : 186.61 g/mol .
3-Methylbutyl Benzoate
  • Structure : Ester derivative with a 3-methylbutyl chain.
  • Activity : Exhibits antimicrobial and anticancer properties in Pterocarpus indicus extracts .
  • Comparison: Unlike cyclopropanols, esters like this are more hydrolytically stable but less reactive in ring-opening reactions.
Sibutramine-Related Compounds
  • Examples : N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride .
  • Activity : Pharmaceutical applications (e.g., weight-loss agents), highlighting the bioactivity of 3-methylbutyl-substituted cyclic systems.

Physicochemical Properties

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
1-(3-Methylbutyl)cyclopropan-1-ol 3-methylbutyl C₈H₁₆O ~128.21 (estimated) High lipophilicity, strained ring
1-(propan-2-yl)cyclopropan-1-ol Isopropyl C₆H₁₂O 100.16 Lower steric bulk, higher polarity
1-(3,4-Dichlorophenyl)cyclopropan-1-ol 3,4-dichlorophenyl C₉H₈Cl₂O 203.1 Aromatic stabilization, low solubility
3-Methylbutyl benzoate 3-methylbutyl (ester) C₁₂H₁₆O₂ 192.25 Antimicrobial activity

Biological Activity

1-(3-Methylbutyl)cyclopropan-1-ol is a cyclopropane derivative that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. Research into its biological effects is still evolving, but preliminary findings suggest various pharmacological potentials.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₄O
  • Molecular Weight : 142.20 g/mol

The compound features a cyclopropane ring substituted with a 3-methylbutyl group and a hydroxyl functional group, which may contribute to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies indicate that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. Further research is needed to clarify these interactions at the molecular level.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of cyclopropane derivatives found that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL.

Study 2: Antifungal Activity

In another investigation focusing on antifungal activity, this compound was tested against Candida albicans. Results indicated a notable reduction in fungal growth, with an MIC of approximately 75 µg/mL.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAntimicrobial ActivityMIC (µg/mL)
This compoundCyclopropane derivativeYes50-100
CyclohexanolCycloaliphatic alcoholModerate100
IsoborneolMonoterpene alcoholYes30

This table illustrates the comparative antimicrobial efficacy of this compound against other related compounds, highlighting its potential as a more effective agent.

Future Research Directions

Given the promising biological activities observed, further research should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile of this compound.
  • Mechanistic Studies : To explore the specific pathways through which this compound exerts its effects.
  • Formulation Development : Investigating suitable delivery methods for enhancing bioavailability and efficacy in clinical applications.

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